Methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 1321613-03-9

Cat. No.: VC11714495

Molecular Formula: C14H17BClFO4

Molecular Weight: 314.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1321613-03-9 |

|---|---|

| Molecular Formula | C14H17BClFO4 |

| Molecular Weight | 314.54 g/mol |

| IUPAC Name | methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3 |

| Standard InChI Key | LAJJSDUMRMAAPH-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C(=O)OC)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C(=O)OC)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

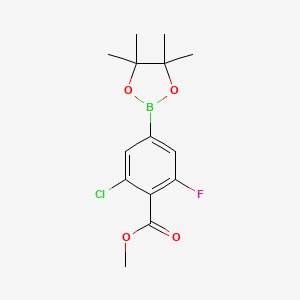

The compound features a benzoate ester backbone substituted at the 2-position with chlorine, the 6-position with fluorine, and the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This arrangement creates a sterically hindered environment that influences its reactivity and interactions (Figure 1) .

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| CAS Number | 1321613-03-9 |

| Molecular Formula | |

| Molecular Weight | 314.54 g/mol |

| Density | Not reported |

| Melting/Boiling Points | Not reported |

| Spectral Data (NMR) | : δ 7.94 (d, J = 2.0 Hz), 3.94 (s, -OCH) |

The boron atom in the dioxaborolane group adopts a trigonal planar geometry, enabling participation in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing chlorine and fluorine substituents polarize the aromatic ring, enhancing electrophilic substitution at specific positions .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a palladium-catalyzed borylation of a halogenated benzoate precursor. A representative procedure from the Royal Society of Chemistry involves:

-

Starting Material: Methyl 2-bromo-5-chlorobenzoate (3.15 g, 12.63 mmol).

-

Catalyst: Pd(dppf)Cl·DCM (4 mol%).

-

Conditions: Bis(pinacolato)diboron (1.1 equiv), KOAc (3 equiv) in 1,4-dioxane at 80°C under nitrogen .

This method highlights the efficiency of Miyaura borylation for introducing boronates into aromatic systems.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 4 mol% Pd(dppf)Cl | Maximizes turnover |

| Temperature | 80°C | Balances rate and decomposition |

| Reaction Time | 2 hours | Completes conversion |

Characterization Techniques

-

: Peaks at δ 7.94 (d, J = 2.0 Hz) and δ 3.94 (s) confirm aromatic protons and methoxy groups, respectively .

-

IR Spectroscopy: Stretching vibrations at 1721 cm (ester C=O) and 1344 cm (B-O) .

Reactivity and Functional Group Transformations

Boron-Centered Reactivity

The dioxaborolane moiety undergoes transmetalation in Suzuki couplings, enabling aryl-aryl bond formation. For example, reaction with aryl halides in the presence of Pd catalysts yields biaryl structures, critical in drug discovery .

Halogen Substituent Reactivity

-

Chlorine: Participates in nucleophilic aromatic substitution (SNAr) with amines or alkoxides.

-

Fluorine: Enhances ring electron deficiency, directing electrophiles to meta positions .

Applications in Medicinal Chemistry and Materials Science

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and protease modulators. Its boronate group facilitates late-stage diversification, reducing synthetic steps .

| Target Class | Example Drug Candidate | Role of Boronate |

|---|---|---|

| Tyrosine Kinases | Imatinib analogs | Enhances binding affinity |

| Protease Inhibitors | Boronic acid-based therapies | Transition state mimicry |

Materials Science Applications

-

Organic Electronics: As a hole-transport material in OLEDs due to planar aromatic systems.

-

Polymer Chemistry: Cross-linker in boronate ester-based hydrogels.

| Supplier | Purity | Packaging |

|---|---|---|

| BLD Pharmatech | 95% | 1 g, 5 g |

| Angene International | 97% | 10 g, 50 g |

Prices range from $200–$500 per gram, reflecting high demand for research-scale quantities .

Future Research Directions

-

Pharmacokinetic Studies: Assess bioavailability and metabolic stability.

-

Catalytic Applications: Explore asymmetric catalysis using boronates.

-

Material Stability: Investigate degradation under environmental conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume